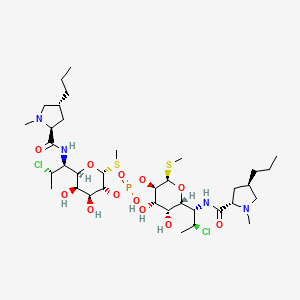
6'-HydroxyN-DesisopropylDelavirdine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-HydroxyN-DesisopropylDelavirdine is a metabolite of Delavirdine, which is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor. This compound is known for its role in the inhibition of viral replication, particularly in the context of HIV treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-HydroxyN-DesisopropylDelavirdine involves multiple steps, including the Fischer indole synthesis, Heck alkylation, and transformation of intermediate compounds. The Fischer indole synthesis is a key step, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the tricyclic indole .
Industrial Production Methods
Industrial production methods for 6’-HydroxyN-DesisopropylDelavirdine are not extensively documented. the use of environmentally benign solvents like water and the application of green chemistry principles are encouraged to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6’-HydroxyN-DesisopropylDelavirdine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
6’-HydroxyN-DesisopropylDelavirdine has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its role in inhibiting viral replication.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Mécanisme D'action
The mechanism of action of 6’-HydroxyN-DesisopropylDelavirdine involves binding directly to viral reverse transcriptase (RT) and blocking the RNA-dependent and DNA-dependent DNA polymerase activities. This disruption occurs by interfering with the enzyme’s catalytic site, thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6’-HydroxyN-DesisopropylDelavirdine include other metabolites of Delavirdine, such as:
6’-HydroxyN-DesisopropylDelavirdine-d8: An isotope-labeled analog used for research purposes.
Delavirdine: The parent compound, a BHAP reverse transcriptase inhibitor.
Uniqueness
6’-HydroxyN-DesisopropylDelavirdine is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory effects on viral reverse transcriptase compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H22N6O4S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N-[2-[4-(3-amino-6-oxo-1H-pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C19H22N6O4S/c1-30(28,29)23-13-2-4-15-12(10-13)11-16(21-15)19(27)25-8-6-24(7-9-25)18-14(20)3-5-17(26)22-18/h2-5,10-11,21,23H,6-9,20H2,1H3,(H,22,26) |
Clé InChI |
BGMBSVSNLDPVGY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=O)N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
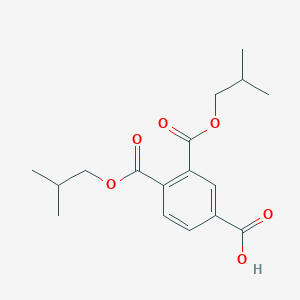
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
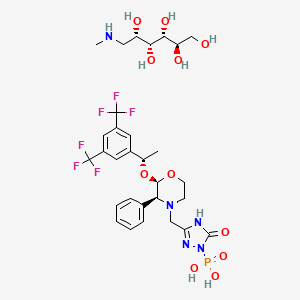
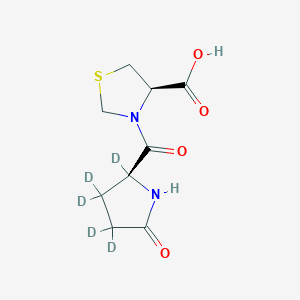
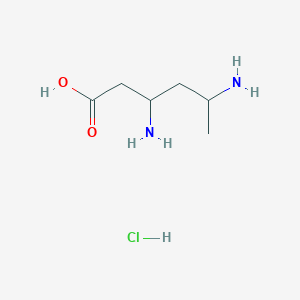
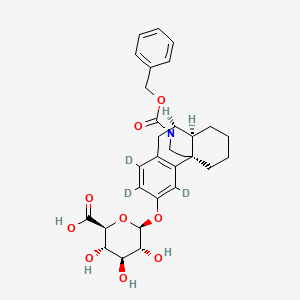
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

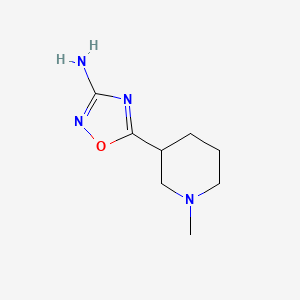
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)

